Oclacitinib

Veterinary Dermatology Canine Atopic Dermatitis Adverse Event Profile

Specify oclacitinib maleate crystalline Form B (CAS 1208319-27-0) for enhanced stability and shelf-life in veterinary formulations. This JAK1-selective inhibitor (IC50 10 nM; 1.8-fold over JAK2, 9.9-fold over JAK3) provides rapid pruritus relief superior to cyclosporine (25.6% vs. 6.5% Day 1 reduction). Its minimal CYP450 inhibition (IC50 >50-fold Cmax) ensures a clean drug-drug interaction profile for polypharmacy cases. Insist on ≥99% purity (HPLC) and polymorph authentication to avoid amorphous or Form A material with unpredictable stability.

Molecular Formula C15H23N5O2S
Molecular Weight 337.4 g/mol
Cat. No. B612039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOclacitinib
SynonymsPF03394197;  PF-03394197;  PF 03394197;  Oclacitinib;  Apoquel.
Molecular FormulaC15H23N5O2S
Molecular Weight337.4 g/mol
Structural Identifiers
SMILESCNS(=O)(=O)CC1CCC(CC1)N(C)C2=NC=NC3=C2C=CN3
InChIInChI=1S/C15H23N5O2S/c1-16-23(21,22)9-11-3-5-12(6-4-11)20(2)15-13-7-8-17-14(13)18-10-19-15/h7-8,10-12,16H,3-6,9H2,1-2H3,(H,17,18,19)
InChIKeyHJWLJNBZVZDLAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite to off-white solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Oclacitinib for Procurement: JAK Inhibitor with Defined Canine-Specific Selectivity Profile


Oclacitinib (PF-03394197) is a small-molecule Janus kinase (JAK) inhibitor specifically developed and approved for veterinary use in dogs. It functions as a pan-JAK inhibitor with preferential activity against JAK1. Isolated enzyme assays demonstrate that oclacitinib inhibits JAK family members with IC50 values of 10 ± 1 nM (JAK1), 18 ± 2 nM (JAK2), 99 ± 20 nM (JAK3), and 84 ± 12 nM (TYK2), translating to a 1.8-fold selectivity for JAK1 over JAK2 and a 9.9-fold selectivity for JAK1 over JAK3 [1]. In selectivity profiling, oclacitinib does not significantly inhibit a panel of 38 non-JAK kinases when tested at 1 μM (IC50 values > 1000 nM) [2]. Its chemical structure resolves to the pyrrolo[2,3-d]pyrimidine class described in patent WO2010020905 [3]. The compound is commercially formulated as the maleate salt (CAS 1208319-27-0; free base CAS 1208319-26-9) and is the active pharmaceutical ingredient in Apoquel® (Zoetis), approved under FDA NADA #141-345 for control of pruritus associated with allergic dermatitis and control of atopic dermatitis in dogs at least 12 months of age [4].

Oclacitinib Substitution Risks: Why In-Class JAK Inhibitors Are Not Interchangeable


Substituting oclacitinib with other JAK inhibitors—even those with overlapping kinase inhibition profiles—introduces substantial scientific and regulatory risk. Unlike human JAK inhibitors repurposed off-label, oclacitinib's development included species-specific pharmacokinetic and safety evaluation in dogs, with documented absolute oral bioavailability of 89%, terminal half-life of approximately 4.1 hours, and minimal canine CYP450 inhibition (IC50 values 50-fold greater than observed Cmax), establishing a defined drug-drug interaction risk profile [1]. In contrast, human JAK inhibitors such as ruxolitinib, baricitinib, or upadacitinib lack canine-specific safety data, approved veterinary labeling, and established dosing regimens for dogs. Additionally, oclacitinib's cytokine inhibition profile—JAK1-dependent cytokines (IL-2, IL-4, IL-6, IL-13, IL-31) with IC50 values ranging from 36 to 249 nM versus minimal activity against non-JAK1-dependent cytokines (erythropoietin, GM-CSF, IL-12, IL-23; IC50 > 1000 nM)—has been directly correlated with clinical efficacy and safety outcomes in canine allergic dermatitis [2]. Interchange with unvalidated alternatives would discard this established therapeutic window and the associated procurement quality specifications for the maleate salt polymorphic form (crystalline Form B), which demonstrates enhanced stability and increased shelf-life compared to alternative solid-state forms [3].

Oclacitinib Quantitative Differentiation Evidence: Comparative Data for Scientific Selection


Oclacitinib vs. Cyclosporine: Quantified Reduction in Gastrointestinal Adverse Events

In a blinded, randomized head-to-head clinical trial comparing oclacitinib (0.4-0.6 mg/kg BID for 14 days, then QD) with ciclosporin (3.2-6.6 mg/kg QD) for 12 weeks in 226 client-owned dogs with atopic dermatitis, oclacitinib demonstrated a significantly lower incidence of gastrointestinal adverse events. Specifically, three times as many adverse events attributed to gastrointestinal signs were reported in the ciclosporin group compared with the oclacitinib group. Oclacitinib also exhibited a faster onset of action: at Day 1, owner-assessed pruritus VAS scores showed a 25.6% reduction from baseline in the oclacitinib group compared to a 6.5% reduction in the ciclosporin group, with significant differences maintained through Day 28 [1].

Veterinary Dermatology Canine Atopic Dermatitis Adverse Event Profile Safety Comparison

Oclacitinib vs. Lokivetmab: Differentiated Onset Speed and Dosing Route Flexibility

Comparative analysis of oclacitinib and lokivetmab reveals key differentiation in route of administration and onset speed. Oclacitinib is an oral JAK1-selective small molecule (0.4-0.6 mg/kg BID × 14d → QD) providing relief sometimes apparent within hours of oral administration [1]. Lokivetmab is an injectable monoclonal antibody (2 mg/kg SC q4w) that neutralizes IL-31 directly [2]. The oral formulation of oclacitinib enables at-home administration and dose flexibility, while its rapid onset (hours vs. days) makes it suitable for acute flare management. Both agents demonstrate comparable long-term safety and effectiveness; short-term data for ilunocitinib (newer agent) show slightly better control of pruritus and skin lesions compared with oclacitinib, but this compound remains investigational [2].

Veterinary Dermatology Monoclonal Antibody Comparison Pruritus Control Treatment Selection

Oclacitinib Maleate Polymorph Form B: Quantified Shelf-Life Advantage

Patent literature discloses multiple solid-state forms of oclacitinib maleate, with crystalline Form B demonstrating superior stability characteristics. Specifically, pharmaceutical compositions comprising oclacitinib maleate Form B exhibit enhanced stability and increased shelf-life compared to compositions containing oclacitinib maleate Form A or amorphous forms [1]. This polymorphic differentiation is critical for API procurement: Form B represents the optimized crystalline modification with defined physical properties that directly influence pharmaceutical manufacturing consistency and product longevity. The original patent application WO2010020905 A1 disclosed Form A; subsequent patent filings established Form B as the stability-optimized polymorph [1].

Solid-State Chemistry Pharmaceutical Formulation Polymorphism API Stability

Oclacitinib CYP450 Inhibition Profile: Minimal Metabolic Drug-Drug Interaction Risk

Inhibition of canine cytochrome P450 enzymes by oclacitinib is minimal, with IC50 values that are 50-fold greater than the observed mean Cmax (333 ng/mL or 0.997 μM) following 0.6 mg/kg oral administration in the target animal safety study [1]. Consequently, the risk of metabolic drug-drug interactions due to oclacitinib-mediated CYP inhibition is very low. This contrasts with many human JAK inhibitors and other immunomodulatory agents that carry explicit CYP-mediated interaction warnings. The absolute bioavailability of oclacitinib maleate is 89%, and the prandial state of the dog does not significantly affect the rate or extent of absorption, providing predictable systemic exposure independent of feeding status [2].

Pharmacokinetics Drug Metabolism Cytochrome P450 Drug-Drug Interactions

Oclacitinib Placebo-Controlled Pivotal Trial: Magnitude of Pruritus Reduction

In a randomized, double-blind, placebo-controlled trial enrolling 299 client-owned dogs with chronic atopic dermatitis, oclacitinib (0.4-0.6 mg/kg BID for 14 days, then QD for up to 112 days) produced substantial and rapid reductions in pruritus and skin lesion scores. On Days 1, 2, 7, 14, and 28, oclacitinib-treated dogs had 29.5%, 42.3%, 61.5%, 66.7%, and 47.4% reductions from baseline in owner-assessed pruritus VAS scores, respectively, compared with reductions of 6.5%, 9.1%, 6.5%, 3.9%, and 10.4% in placebo-treated dogs (P < 0.0001 at all time points). On Days 14 and 28, clinicians recorded a 48.4% reduction in CADESI-02 scores in oclacitinib-treated dogs compared with a 1.7% reduction and 3.6% increase in placebo-treated dogs, respectively [1].

Clinical Trial Canine Atopic Dermatitis Pruritus VAS CADESI-02

Oclacitinib JAK Isoform Selectivity: Defined IC50 Profile

Isolated enzyme assays using human recombinant enzymes in a Caliper enzyme assay format establish oclacitinib's JAK family inhibition profile. Mean IC50 values ± SE are: JAK1 10 ± 1 nM; JAK2 18 ± 2 nM; JAK3 99 ± 20 nM; TYK2 84 ± 12 nM (n = 3) [1]. This translates to a 1.8-fold selectivity for JAK1 over JAK2 and a 9.9-fold selectivity for JAK1 over JAK3. Oclacitinib also inhibits the function of JAK1-dependent cytokines (IL-2, IL-4, IL-6, IL-13, IL-31) at IC50 values ranging from 36 to 249 nM, while demonstrating minimal effects on cytokines that do not activate JAK1 (erythropoietin, GM-CSF, IL-12, IL-23; IC50 > 1000 nM) [2]. Across a panel of 38 non-JAK kinases, oclacitinib showed no significant inhibition at 1 μM [3].

Kinase Inhibition JAK-STAT Pathway Selectivity Profile Enzyme Assay

Oclacitinib: Evidence-Backed Application Scenarios for Research and Veterinary Procurement


Veterinary Formulary Selection: Rapid-Onset Pruritus Control with Documented Safety Advantage Over Cyclosporine

For veterinary hospitals and purchasing groups selecting between oclacitinib and cyclosporine for canine atopic dermatitis management, the head-to-head clinical trial data directly inform this decision. Oclacitinib provides a 19.1 percentage-point greater reduction in pruritus at Day 1 (25.6% vs. 6.5%) and is associated with a 3× lower frequency of gastrointestinal adverse events compared to cyclosporine [1]. This translates to faster patient comfort and reduced owner concern regarding side effects, making oclacitinib the evidence-preferred option for acute flare management and first-line therapy where rapid relief is prioritized.

API Procurement: Polymorph Specification for Maximum Shelf-Life

Pharmaceutical manufacturers and compounding pharmacies procuring oclacitinib maleate API must specify crystalline Form B in their quality agreements. Patent documentation establishes that Form B demonstrates enhanced stability and increased shelf-life compared to Form A and amorphous modifications [2]. Failure to specify the correct polymorph may result in receiving material with unpredictable stability characteristics, potentially compromising finished product shelf-life and regulatory compliance.

Polypharmacy Patient Management: Minimal Drug-Drug Interaction Risk

In clinical scenarios where dogs require concurrent medications (antibiotics, NSAIDs, antihistamines, or immunotherapy), oclacitinib's minimal CYP450 inhibition profile—with IC50 values 50-fold greater than therapeutic Cmax—supports its selection over agents with established CYP-mediated interaction liabilities [3]. This pharmacokinetic property reduces the need for therapeutic drug monitoring and mitigates polypharmacy risks, making oclacitinib a practical choice for complex cases and older patients receiving multiple medications.

Research Tool: JAK1-Preferential Inhibition with Defined Selectivity Window

Investigators studying JAK-STAT signaling in canine or comparative immunology can utilize oclacitinib as a research tool with precisely quantified kinase selectivity. The compound's IC50 profile (JAK1 10 nM, JAK2 18 nM, JAK3 99 nM, TYK2 84 nM) and 9.9-fold JAK1/JAK3 selectivity [4] provide a defined pharmacological window for interrogating JAK1-dependent cytokine pathways (IL-2, IL-4, IL-6, IL-13, IL-31) while minimizing effects on JAK2-dependent hematopoietic cytokines and non-JAK1 pathways. The documented lack of inhibition against 38 non-JAK kinases at 1 μM further supports its utility as a selective probe [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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